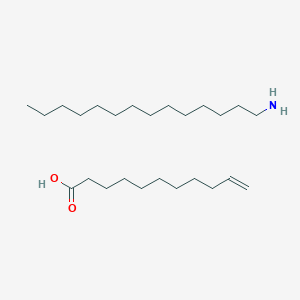
Tetradecan-1-amine; undec-10-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecan-1-amine and undec-10-enoic acid are two distinct compounds that can form a complex Tetradecan-1-amine is a long-chain primary amine, while undec-10-enoic acid is an unsaturated fatty acid with a double bond at the tenth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecan-1-amine: This compound can be synthesized through the reduction of tetradecanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Undec-10-enoic acid: This compound is typically derived from castor oil. The process involves the transesterification of castor oil with methanol, followed by high-temperature cracking to produce methyl undecenoate.
Industrial Production Methods
Industrial production of undec-10-enoic acid often involves the use of castor oil as a starting material due to its high content of ricinoleic acid. The process includes transesterification, cracking, and subsequent purification steps to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Undec-10-enoic acid can undergo oxidation to form various products, including aldehydes and ketones.
Reduction: Tetradecan-1-amine can be reduced to form secondary and tertiary amines.
Substitution: Both compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is commonly used.
Substitution: Reagents such as halogens and alkylating agents are often employed.
Major Products Formed
Oxidation of undec-10-enoic acid: Can yield aldehydes and ketones.
Reduction of tetradecan-1-amine: Can produce secondary and tertiary amines.
Substitution reactions: Can result in the formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of macroheterocycles: Undec-10-enoic acid is used in the synthesis of O- and N-containing macroheterocycles, which have potential biological activity.
Biology
Antimicrobial properties: Undec-10-enoic acid exhibits antimicrobial properties and is used in formulations for personal care products.
Medicine
Pharmaceutical formulations: Both compounds can be components of eutectic mixtures used in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry
Fragrances and flavors: Undec-10-enoic acid is used as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of these compounds varies depending on their application. For example, undec-10-enoic acid’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis . Tetradecan-1-amine can interact with various molecular targets, including enzymes and receptors, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanoic acid: Another fatty acid with similar properties but a shorter carbon chain.
Hexadecan-1-amine: A longer-chain primary amine with similar chemical properties.
Uniqueness
Undec-10-enoic acid: The presence of a double bond at the tenth carbon position makes it unique compared to other fatty acids, providing distinct reactivity and applications.
Tetradecan-1-amine: Its long carbon chain and primary amine group make it suitable for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
68046-91-3 |
|---|---|
Molekularformel |
C25H51NO2 |
Molekulargewicht |
397.7 g/mol |
IUPAC-Name |
tetradecan-1-amine;undec-10-enoic acid |
InChI |
InChI=1S/C14H31N.C11H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11(12)13/h2-15H2,1H3;2H,1,3-10H2,(H,12,13) |
InChI-Schlüssel |
NJBKXZAWKUXALW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN.C=CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



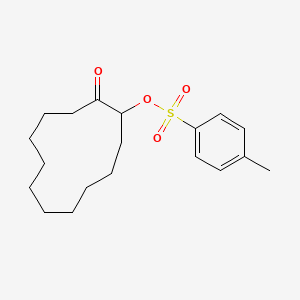
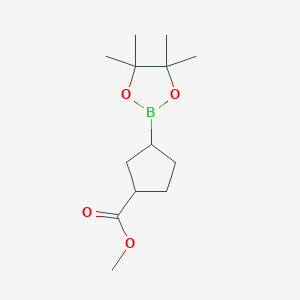

![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)
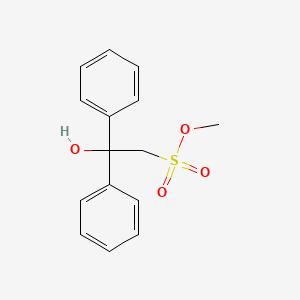
![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)



![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
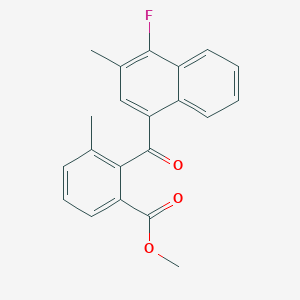

![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
